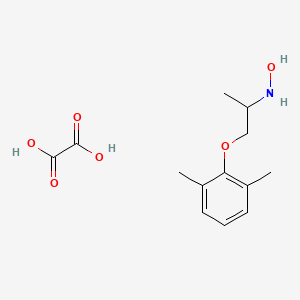

N-Hydroxy-Mexiletin-Oxalat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

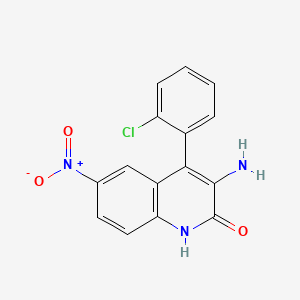

N-Hydroxy Mexiletine Oxalate is a metabolite of Mexiletine hydrochloride . It has a molecular weight of 285.29 and a molecular formula of C11H17NO2•C2O4H2 .

Synthesis Analysis

Mexiletine undergoes extensive metabolism, resulting in several metabolites, including N-hydroxy-mexiletine . The formation of these metabolites is genetically determined and correlates with polymorphic debrisoquine 4-hydroxylase [cytochrome P450 (CYP) 2D6] activity . CYP1A2 seems to be implicated in the N-oxidation of mexiletine .Molecular Structure Analysis

The molecular formula of N-Hydroxy Mexiletine Oxalate is C11H17NO2•C2O4H2 . Its molecular weight is 285.29 .Chemical Reactions Analysis

Mexiletine, the parent compound of N-Hydroxy Mexiletine Oxalate, undergoes various chemical reactions during metabolism. The formation of hydroxymethyl-mexiletine, p-hydroxy-mexiletine, m-hydroxy-mexiletine, and N-hydroxy-mexiletine is genetically determined .Physical and Chemical Properties Analysis

Mexiletine, the parent compound of N-Hydroxy Mexiletine Oxalate, is rapidly and completely absorbed following oral administration with a bioavailability of about 90% . Its volume of distribution is large and varies from 5 to 9 L/kg in healthy individuals .Wissenschaftliche Forschungsanwendungen

Behandlung von Herzrhythmusstörungen

N-Hydroxy-Mexiletin-Oxalat: ist ein Derivat von Mexiletin, einem bekannten Antiarrhythmikum, das zur Behandlung von ventrikulären Arrhythmien eingesetzt wird . Es wirkt, indem es schnelle Natriumkanäle in Kardiomyozyten blockiert, wodurch die Herzmembran stabilisiert und unregelmäßige Herzschläge verhindert werden .

Pharmakokinetik und Arzneimittelstoffwechsel

Die Untersuchung von This compound trägt zum Verständnis der Pharmakokinetik von Mexiletin bei. Es ist einer der wichtigsten Metaboliten, die über den N-Oxidationsweg gebildet werden, beeinflusst durch Cytochrom-P450-Enzyme . Dieses Wissen ist entscheidend für die Vorhersage von Arzneimittelwechselwirkungen und die Optimierung von Dosierungsschemata.

Myotonie-Behandlung

Mexiletin und seine Derivate, darunter This compound, wurden auf ihre Wirksamkeit bei der Behandlung von Myotonie untersucht, einer Muskelerkrankung, die durch verzögerte Entspannung nach einer Kontraktion gekennzeichnet ist. Klinische Studien haben gezeigt, dass Mexiletin die Symptome wirksam reduziert .

Biochemische Forschung

In der biochemischen Forschung ist This compound von Bedeutung für die Untersuchung der Rolle von Oxalat in biologischen Systemen. Oxalate sind an verschiedenen Funktionen wie dem Ionenhaushalt und dem Pflanzenschutz beteiligt, und das Verständnis ihrer Biochemie ist entscheidend für den Fortschritt der Kenntnisse in diesem Bereich .

Medizinische Chemie

This compound: spielt eine Rolle bei der Entwicklung neuer Therapeutika. Seine Struktur wird verwendet, um Derivate mit potenziellen antioxidativen Eigenschaften zu synthetisieren, die dann als kardioprotektive Mittel bewertet werden .

Analytische Chemie

In der analytischen Chemie wird This compound als Referenzverbindung zur Quantifizierung von Mexiletin in pharmazeutischen Formulierungen verwendet. Techniken wie GC-MS nach Derivatisierung mit N-Methyl-N-(Trimethylsilyl)Trifluoracetamid werden eingesetzt, um seine Konzentration zu bestimmen .

Wirkmechanismus

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-Hydroxy Mexiletine Oxalate interacts with various enzymes and proteins. It is a product of the N-oxidation of Mexiletine, a process that seems to be implicated with Cytochrome P450 (CYP) 1A2 . The nature of these interactions involves the modulation of the activity of these enzymes, potentially influencing various biochemical pathways.

Cellular Effects

The cellular effects of N-Hydroxy Mexiletine Oxalate are not fully understood. It is known that Mexiletine, from which N-Hydroxy Mexiletine Oxalate is derived, has significant effects on cellular function. Mexiletine is known to influence cell function by modulating sodium currents, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Mexiletine, the parent compound, is known to inhibit the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0 . This suggests that N-Hydroxy Mexiletine Oxalate may have similar effects.

Temporal Effects in Laboratory Settings

Studies on Mexiletine have shown that it has a rapid onset and offset of action, with effects becoming apparent within 1 to 2 hours

Dosage Effects in Animal Models

There is limited information available on the dosage effects of N-Hydroxy Mexiletine Oxalate in animal models. Mexiletine, the parent compound, is used in veterinary medicine to treat abnormal heart rhythms and muscle disorders in dogs . The effects of Mexiletine vary with different dosages, and it is possible that N-Hydroxy Mexiletine Oxalate may have similar dosage-dependent effects.

Metabolic Pathways

N-Hydroxy Mexiletine Oxalate is involved in the metabolic pathways of Mexiletine. Mexiletine undergoes extensive metabolism, with N-Hydroxy Mexiletine being one of the major metabolites . The formation of N-Hydroxy Mexiletine is associated with the activity of CYP1A2 .

Transport and Distribution

Mexiletine, the parent compound, is known to be weakly bound to plasma proteins (70%) and has a large volume of distribution . This suggests that N-Hydroxy Mexiletine Oxalate may have similar transport and distribution characteristics.

Eigenschaften

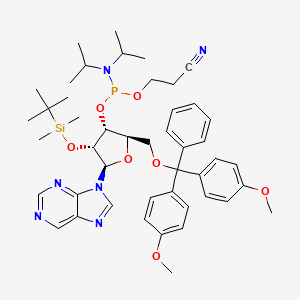

IUPAC Name |

N-[1-(2,6-dimethylphenoxy)propan-2-yl]hydroxylamine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.C2H2O4/c1-8-5-4-6-9(2)11(8)14-7-10(3)12-13;3-1(4)2(5)6/h4-6,10,12-13H,7H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGGHGAOQPZGES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)NO.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857801 |

Source

|

| Record name | Oxalic acid--1-(2,6-dimethylphenoxy)-N-hydroxypropan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57204-78-1 |

Source

|

| Record name | Oxalic acid--1-(2,6-dimethylphenoxy)-N-hydroxypropan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}ethan-1-ol](/img/structure/B589810.png)

![disodium;3-[[2-acetamido-4-[[4-[3-acetamido-4-[(3-sulfonatophenyl)diazenyl]anilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]benzenesulfonate](/img/structure/B589818.png)